Acetone-d6

Beschreibung

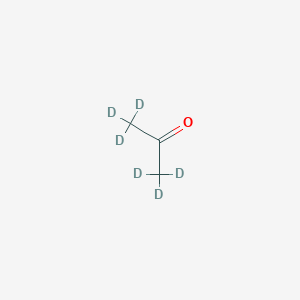

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216767 |

Source

|

| Record name | (2H6)Acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Acetone-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

372.0 [mmHg] |

Source

|

| Record name | Acetone-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

666-52-4 |

Source

|

| Record name | Acetone-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone-D6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H6)Acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H6)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE-D6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0N19B53H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of Acetone-d6 for NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone-d6 (hexadeuteroacetone) is a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, prized for its ability to dissolve a wide range of organic compounds while remaining "invisible" in ¹H NMR spectra.[1] The quality of NMR data is directly dependent on the isotopic purity and the absence of protonated impurities in the solvent. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the laboratory-scale production of high-purity this compound suitable for demanding NMR applications.

Introduction

Deuterated solvents are indispensable in NMR spectroscopy as they allow for the observation of signals from the analyte without interference from the solvent's own protons.[2] this compound, with the chemical formula (CD₃)₂CO, is a versatile NMR solvent due to its polarity and ability to dissolve a broad spectrum of analytes. Commercially available this compound boasts high isotopic enrichment, typically ranging from 98% to over 99.96% atom % D. However, for specialized applications or cost-saving purposes, in-house synthesis and purification can be a viable option. This guide details the most common and practical methods for preparing and purifying this compound.

Synthesis of this compound

The two principal methods for the synthesis of this compound are base-catalyzed hydrogen-deuterium (H-D) exchange and the haloform reaction.

Base-Catalyzed Hydrogen-Deuterium Exchange

This is the most common and straightforward method for producing this compound.[2] The underlying principle is the exchange of the acidic α-protons of acetone (B3395972) with deuterium (B1214612) from a deuterium source, typically deuterium oxide (D₂O), in the presence of a base catalyst.[3] The reaction is driven to completion by using a large excess of D₂O. Lithium deuteroxide (LiOD) is a commonly used catalyst.[2]

Caption: Mechanism of Base-Catalyzed H-D Exchange.

-

Catalyst Preparation: Prepare a solution of lithium deuteroxide (LiOD) by carefully adding a small piece of lithium metal to an excess of deuterium oxide (D₂O) in a flask equipped with a reflux condenser and a drying tube. The reaction is exothermic and produces deuterium gas.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone and the prepared LiOD solution in D₂O. A significant molar excess of D₂O is crucial for driving the equilibrium towards complete deuteration.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The exact duration will depend on the desired level of deuteration and the efficiency of mixing. For high isotopic enrichment, multiple exchanges with fresh D₂O may be necessary.

-

Work-up: After cooling, the this compound can be separated from the aqueous phase. As acetone is miscible with water, this is typically achieved through fractional distillation.

Haloform Reaction

The haloform reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base to yield a haloform and a carboxylate salt.[4][5] In the context of this compound synthesis, a deuterated haloform (e.g., deuterochloroform, CDCl₃) would be produced from a reaction involving a deuterated base and a halogen. While theoretically possible to adapt this reaction, it is a less direct and more complex route for producing this compound itself compared to H-D exchange. However, the haloform reaction is a common method for producing deuterochloroform from acetone.[6]

Caption: Haloform Reaction for Deuterochloroform Synthesis.

Purification of this compound

Purification is a critical step to ensure the this compound is suitable for high-resolution NMR spectroscopy. The primary impurities to be removed are residual protonated acetone, water (H₂O and HOD), and any byproducts from the synthesis.

Fractional Distillation

Fractional distillation is the primary method for separating this compound from D₂O and other less volatile impurities.[7][8] Due to the small difference in boiling points between acetone (56 °C) and this compound (55.5 °C), a highly efficient fractionating column is required for separating any remaining protonated acetone.[6][9]

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask.[7] Ensure all glassware is thoroughly dried to prevent contamination with water.

-

Distillation: Gently heat the crude this compound in the distillation flask.[1] The temperature at the head of the column should be monitored closely. Collect the fraction that distills at the boiling point of this compound (approximately 55.5 °C).[6]

-

Collection: Discard the initial and final fractions, which are more likely to contain impurities. The main fraction should be collected in a dry, sealed container.

Drying

Residual water is a common impurity in this compound and can interfere with NMR measurements. Several drying agents can be used, but their compatibility with acetone must be considered to avoid side reactions such as aldol (B89426) condensation.[10]

Anhydrous calcium sulfate (B86663) (Drierite™) is a suitable drying agent for acetone as it is neutral and less likely to catalyze aldol condensation.[10]

-

Procedure: Add a small amount of anhydrous calcium sulfate to the distilled this compound.

-

Stirring: Stir the mixture for several hours to allow for complete absorption of water.

-

Separation: The dried this compound can be decanted or filtered to remove the drying agent. For ultimate purity, a final distillation from fresh drying agent can be performed.

Note on Molecular Sieves: While effective for drying many solvents, molecular sieves can promote the aldol condensation of acetone and should be used with caution.[10]

Quality Control

The purity of the synthesized this compound should be verified before use in NMR spectroscopy.

-

NMR Spectroscopy: ¹H NMR is the most direct method to assess isotopic purity. The residual proton signal of acetone-d5 appears as a quintet at approximately 2.05 ppm. Integration of this signal relative to a known internal standard can provide a quantitative measure of the isotopic enrichment.

-

Mass Spectrometry: Mass spectrometry can also be used to determine the isotopic distribution and confirm the molecular weight of the deuterated product.[11][12]

Data Presentation

Table 1: Physicochemical Properties of Acetone and this compound

| Property | Acetone (CH₃COCH₃) | This compound (CD₃COCD₃) |

| Molecular Weight | 58.08 g/mol | 64.12 g/mol [11] |

| Boiling Point | 56 °C | 55.5 °C[6] |

| Melting Point | -94.9 °C | -94 °C |

| Density | 0.791 g/mL at 20°C | 0.872 g/mL at 25°C[6] |

| Refractive Index | 1.359 at 20°C | 1.355 at 20°C[6] |

Table 2: Typical Specifications for Commercial this compound for NMR Spectroscopy

| Parameter | Specification |

| Isotopic Purity (Atom % D) | ≥ 99.5%[13] |

| Water Content | ≤ 0.05%[6] |

| Appearance | Clear, colorless liquid |

| ¹H NMR Residual Peak | Quintet at ~2.05 ppm |

Experimental Workflows

Workflow for Synthesis and Purification of this compound

Caption: Overall Workflow for this compound Synthesis and Purification.

Conclusion

The synthesis and purification of this compound for NMR spectroscopy is an accessible process for well-equipped chemistry laboratories. The base-catalyzed hydrogen-deuterium exchange method is efficient and straightforward, providing high levels of isotopic enrichment. Proper purification through fractional distillation and drying is paramount to achieving the quality required for high-resolution NMR applications. By following the detailed protocols and quality control measures outlined in this guide, researchers can produce high-purity this compound, ensuring the acquisition of reliable and high-quality NMR data.

References

- 1. odinity.com [odinity.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. アセトン-d6 "100%", 99.95 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. Purification [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. science-and-fun.de [science-and-fun.de]

- 10. reddit.com [reddit.com]

- 11. This compound | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. Acetone-dâ - Cambridge Isotope Laboratories, DLM-9-25ML [isotope.com]

An In-Depth Technical Guide to the Physical Properties of Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Acetone-d6 (Perdeuterated Acetone), a crucial solvent in nuclear magnetic resonance (NMR) spectroscopy and various research applications. Understanding these properties, particularly their dependence on temperature, is essential for accurate experimental design, data interpretation, and process optimization in research and drug development.

Core Physical Properties

This compound, with the chemical formula (CD₃)₂CO, is the deuterated isotopologue of acetone (B3395972). While its chemical reactivity is nearly identical to that of its non-deuterated counterpart, its physical properties can exhibit subtle but significant differences due to the increased mass of deuterium.

| Property | Value |

| Molecular Weight | 64.12 g/mol |

| Boiling Point | 55.5 °C (at 1013 hPa)[1] |

| Melting Point | -93.8 °C[1] |

| Appearance | Colorless liquid |

Temperature-Dependent Physical Properties

The physical behavior of this compound is intricately linked to temperature. The following sections and tables detail the temperature-dependent variations in its density, viscosity, surface tension, and vapor pressure.

Density

The density of this compound decreases with increasing temperature, a typical behavior for liquids. Accurate density values are critical for various calculations, including the preparation of solutions with precise concentrations.

| Temperature (°C) | Density (g/cm³) |

| 20 | 0.88[2] |

| 25 | 0.872[1] |

Note: The density of this compound is slightly higher than that of non-deuterated acetone due to the greater mass of deuterium.

Viscosity

This compound:

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 20 | 0.34[3] |

Acetone (for approximation):

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 0 | 0.40[4] |

| 30 | 0.30[4] |

| 50 | 0.25[4] |

| 75 | 0.20[4] |

| 100 | 0.17[4] |

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. This property is also temperature-dependent, generally decreasing as temperature rises. Specific temperature-dependent surface tension data for this compound is scarce. Therefore, data for regular acetone is presented as a reference. A linear relationship can be used to approximate the surface tension at different temperatures.[5]

Acetone (for approximation):

The surface tension (σ) of acetone can be approximated using the following linear equation: σ(T) = -1.120 x 10⁻⁴ * T + 2.626 x 10⁻² where T is the temperature in Kelvin.[5]

| Temperature (°C) | Surface Tension (dyn/cm) |

| 15 | 24.95 |

| 20 | 23.32 |

| 25 | 22.23 |

| 37.78 | 20.67 |

| 50.05 | 18.98 |

Note: The values in the table for regular acetone are derived from experimental data and may be used for approximation.

Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor phase is in equilibrium with the liquid phase. Vapor pressure is strongly dependent on temperature, increasing as the temperature rises.

| Temperature (°C) | Vapor Pressure (mmHg) |

| 20 | 184 |

| 55 | 760 (14.39 psi) |

Experimental Protocols

Accurate measurement of the physical properties of this compound requires meticulous experimental techniques, especially given its volatile nature. The following are detailed methodologies for key experiments.

Density Measurement

Method: Vibrating Tube Densitometer

This method offers high precision and requires a small sample volume, making it suitable for expensive deuterated solvents.

Protocol:

-

Calibration: Calibrate the densitometer using dry air and deionized water at the desired measurement temperature.

-

Sample Preparation: Ensure the this compound sample is free of any particulate matter and has reached thermal equilibrium with the measurement temperature.

-

Injection: Carefully inject the this compound sample into the oscillating U-tube of the densitometer, ensuring no air bubbles are introduced.

-

Measurement: Allow the instrument to stabilize and record the oscillation period. The instrument's software will then calculate the density based on the calibration data.

-

Temperature Control: Maintain a constant and uniform temperature throughout the measurement using a thermostat.

-

Cleaning: Thoroughly clean and dry the U-tube between measurements to prevent cross-contamination.

Viscosity Measurement

Method: Capillary Viscometer (e.g., Ubbelohde type)

This method is a standard technique for determining the kinematic viscosity of liquids.

Protocol:

-

Viscometer Selection: Choose a capillary viscometer with a capillary diameter appropriate for the expected viscosity of this compound.

-

Cleaning: Thoroughly clean the viscometer with a suitable solvent (e.g., chromic acid, followed by rinsing with deionized water and acetone) and dry it completely.

-

Sample Loading: Introduce a precise volume of this compound into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant-temperature bath and allow it to equilibrate for at least 15-20 minutes.

-

Measurement: Using a pipette bulb, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Replicates: Perform multiple measurements and calculate the average flow time.

-

Calculation: Calculate the kinematic viscosity using the viscometer constant and the average flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of this compound at the same temperature.

Surface Tension Measurement

Method: Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of the liquid.

Protocol:

-

Apparatus Setup: Use a tensiometer equipped with a platinum-iridium ring. Ensure the ring is meticulously cleaned with a solvent and then flamed to remove any organic contaminants.

-

Sample Preparation: Place the this compound sample in a clean, temperature-controlled vessel.

-

Measurement:

-

Immerse the ring in the this compound.

-

Slowly raise the sample stage, causing the ring to be pulled through the liquid surface.

-

The force required to detach the ring from the surface is measured by the tensiometer.

-

-

Correction: Apply a correction factor to the measured force to account for the volume of liquid lifted by the ring.

-

Temperature Control: Maintain a constant temperature of the sample throughout the measurement.

Vapor Pressure Measurement

Method: Static Method

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature in a closed system.

Protocol:

-

Apparatus: Use a thermostated vessel connected to a pressure transducer and a vacuum pump.

-

Sample Degassing: Introduce the this compound sample into the vessel and degas it by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Equilibration: Bring the sample to the desired temperature and allow the system to reach equilibrium, where the pressure reading stabilizes.

-

Measurement: Record the stabilized pressure, which is the vapor pressure of this compound at that temperature.

-

Temperature Variation: Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Logical Relationship of Physical Properties

The physical properties of this compound are interconnected and influenced by intermolecular forces and temperature. The following diagram illustrates the relationship between temperature and key physical properties.

This guide provides essential data and methodologies for working with this compound. For highly sensitive applications, it is always recommended to consult the latest literature or perform direct measurements of the physical properties under the specific experimental conditions.

References

Navigating the Nuances of NMR: A Technical Guide to Isotopic Purity Requirements for Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent is paramount to the acquisition of clean, interpretable, and accurate data. Acetone-d6 (CD₃COCD₃), a versatile and widely used NMR solvent, is no exception. Its isotopic purity is a critical parameter that directly influences spectral quality. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing its impact on high-resolution NMR, methodologies for purity assessment, and guidance for selecting the appropriate grade for various research applications.

The Critical Role of Isotopic Purity in High-Resolution NMR

Deuterated solvents are fundamental to ¹H NMR spectroscopy as they minimize the solvent's own proton signals, which would otherwise overwhelm the signals from the analyte.[1][2] The "purity" of a deuterated solvent like this compound refers to two key aspects: its isotopic enrichment (the percentage of hydrogen atoms replaced by deuterium) and its chemical purity (the absence of extraneous chemical contaminants).[3]

High isotopic enrichment, typically ranging from 99.5% to 99.96%, is crucial for minimizing residual solvent signals.[4] In the case of this compound, the primary isotopic impurity is Acetone-d5 (CD₃COCD₂H). The residual protons of this isotopologue give rise to a characteristic quintet in the ¹H NMR spectrum around 2.05 ppm.[5] While this residual peak can serve as a convenient chemical shift reference, its intensity can be problematic in several scenarios:[6]

-

Signal Overlap: The residual Acetone-d5 peak can obscure or overlap with analyte signals in the same spectral region, complicating spectral interpretation and quantification.[7]

-

Dynamic Range Issues: A strong residual solvent signal can limit the receiver gain, making it difficult to detect weak signals from the analyte, particularly in dilute samples.[8]

-

Quantitative NMR (qNMR): In qNMR studies, where signal integrals are used to determine concentration, a broad or intense solvent peak can interfere with the accurate integration of nearby analyte peaks.[8]

Therefore, selecting the appropriate isotopic purity is a balance between the demands of the experiment and budgetary considerations. For routine analyses, a lower isotopic enrichment may be acceptable, while sensitive applications such as the analysis of low-concentration samples or quantitative studies necessitate the use of higher purity grades.[6]

Understanding the Specifications: A Quantitative Overview

Commercially available this compound is offered in several grades of isotopic purity. The choice of grade directly impacts the intensity of the residual ¹H signal from Acetone-d5. Additionally, water content is another critical specification, as residual H₂O or HDO can introduce unwanted signals and participate in proton exchange with the analyte.

| Parameter | Specification | Typical Grades Available | Primary Impact on NMR Spectrum |

| Isotopic Purity (Atom % D) | The percentage of hydrogen atoms that are deuterium. | 99.5%, 99.8%, 99.9%, 99.96% | Determines the intensity of the residual Acetone-d5 signal at ~2.05 ppm. Higher purity leads to a smaller residual peak. |

| Water Content | The amount of residual H₂O and HDO. | Typically ≤0.01% - 0.05% | Presence of a water peak (variable chemical shift, ~2.84 ppm in this compound) which can overlap with analyte signals and cause exchange broadening.[9] |

Common Impurities in this compound

Beyond the residual protio-solvent and water, other chemical impurities can be present in this compound, arising from its synthesis or handling. Identifying these impurities is crucial for accurate spectral interpretation.

| Impurity | ¹H Chemical Shift (ppm) in this compound | Multiplicity |

| Acetone-d5 | 2.05 | quintet |

| Water (H₂O/HDO) | ~2.84 | singlet (broad) |

| Acetic Acid | 1.96 | singlet |

| Benzene | 7.36 | singlet |

| Chloroform | 8.02 | singlet |

| Dichloromethane | 5.63 | singlet |

| Diethyl Ether | 1.11 (CH₃), 3.41 (CH₂) | triplet, quartet |

| Ethanol | 1.11 (CH₃), 3.46 (CH₂) | triplet, quartet |

| Methanol | 3.13 | singlet |

| Toluene | 2.32 (CH₃), 7.17-7.29 (Ar-H) | singlet, multiplet |

Data sourced from various chemical shift tables.[9][10]

Experimental Protocols for Purity Assessment

The isotopic purity of this compound is most commonly determined using quantitative ¹H NMR (qNMR). This technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of the residual Acetone-d5 signal to that of a certified internal standard of known concentration, the amount of the isotopic impurity can be accurately quantified.

Protocol: Determination of Isotopic Purity of this compound by ¹H qNMR

1. Objective: To determine the isotopic purity of an this compound sample using an internal standard.

2. Materials:

- This compound sample to be analyzed.

- High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, have a known purity, and possess signals that do not overlap with the residual Acetone-d5 peak.

- High-precision analytical balance.

- High-quality NMR tubes.

- Volumetric flasks and pipettes.

3. Sample Preparation:

- Accurately weigh a precise amount of the internal standard into a clean, dry vial.

- Accurately weigh a precise amount of the this compound sample into the same vial.

- Ensure complete dissolution of the internal standard in the this compound. Use a vortex mixer for thorough mixing.

- Transfer the solution to a high-quality NMR tube to the appropriate height for the spectrometer.

4. NMR Data Acquisition:

- Acquire a ¹H NMR spectrum on a spectrometer with a well-shimmed magnetic field.

- Ensure quantitative acquisition parameters are used:

- Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the signals of interest (both the residual solvent and the internal standard). This ensures complete relaxation of the nuclei between scans.

- 90° Pulse Angle: Use a calibrated 90° pulse angle to maximize the signal.

- Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.

5. Data Processing and Calculation:

- Process the spectrum with appropriate phasing and baseline correction.

- Integrate the residual Acetone-d5 quintet and a well-resolved signal from the internal standard.

- Calculate the molar concentration of the Acetone-d5 and then its percentage relative to the total acetone.

Equation for Purity Calculation:

The purity of the analyte (in this case, the residual Acetone-H1) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_std = Purity of the internal standard

Visualizing Workflows

Selecting the Appropriate Grade of this compound

The selection of the appropriate isotopic purity of this compound is a critical step that depends on the specific requirements of the NMR experiment. The following decision tree illustrates a logical workflow for this process.

Quality Control Workflow for this compound

Upon receiving a new batch of this compound, or when troubleshooting spectral artifacts, a systematic quality control check is advisable.

Conclusion

The isotopic purity of this compound is a critical factor that significantly influences the quality and reliability of high-resolution NMR data. A thorough understanding of the different purity grades available and their potential impact on the NMR spectrum is essential for researchers. By selecting the appropriate grade of this compound for the specific experimental needs and, when necessary, performing quantitative purity assessments, scientists can minimize spectral artifacts, avoid misinterpretation of data, and ensure the accuracy and reproducibility of their results. This diligence in solvent selection and verification is a cornerstone of high-quality NMR spectroscopy in research and development.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. emerypharma.com [emerypharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Pure Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of pure Acetone-d6 (CD₃)₂CO. This deuterated solvent is ubiquitously used in NMR spectroscopy for its ability to dissolve a wide range of organic compounds and its relatively simple spectral features. A thorough understanding of its NMR characteristics, including residual peaks and potential impurities, is paramount for accurate spectral interpretation of dissolved analytes.

Data Presentation: ¹H and ¹³C NMR Spectral Parameters

The following tables summarize the key quantitative data for the NMR spectrum of this compound. These values are essential for the calibration and interpretation of spectra recorded in this solvent.

| Parameter | ¹H NMR (Residual Acetone-d5) | Reference |

| Chemical Shift (δ) | 2.05 ppm | [1] |

| Multiplicity | Quintet (1:2:3:2:1) | [2] |

| Coupling Constant (²J(H,D)) | ~2.2 Hz | [1] |

| Parameter | ¹³C NMR | Reference |

| Methyl Carbon (-CD₃) | ||

| Chemical Shift (δ) | 29.92 ppm | [1] |

| Multiplicity | Septet (1:3:6:7:6:3:1) | [3] |

| Coupling Constant (¹J(C,D)) | ~19.4 - 20.0 Hz | [1][4] |

| Carbonyl Carbon (C=O) | ||

| Chemical Shift (δ) | 206.68 ppm | [1] |

| Multiplicity | Singlet | [3] |

Common Impurities

The most common impurity in this compound is water (H₂O), which appears as a broad singlet in the ¹H NMR spectrum. Its chemical shift is highly dependent on temperature, concentration, and the presence of other solutes but is typically observed around 2.84 ppm.

Experimental Protocols

Acquiring high-quality NMR spectra of pure this compound, or any deuterated solvent, requires meticulous sample preparation and instrument setup to minimize artifacts and accurately characterize the solvent's intrinsic signals.

Sample Preparation

-

Solvent Handling: To prevent contamination, particularly with atmospheric moisture, handle high-purity this compound in an inert atmosphere (e.g., a glove box or under a stream of dry nitrogen or argon).

-

NMR Tube Preparation: Use a clean, dry, high-quality 5 mm NMR tube. To ensure dryness, the tube can be oven-dried at >100 °C for several hours and cooled in a desiccator before use.

-

Sample Transfer: Transfer approximately 0.6-0.7 mL of this compound into the NMR tube. This volume is crucial for proper instrument shimming.

-

Capping: Immediately cap the NMR tube securely to prevent contamination and solvent evaporation.

¹H NMR Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field is locked onto the deuterium (B1214612) signal of the this compound.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans (NS): Typically 8 to 16 scans are adequate for a strong signal.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 4-5 ppm, is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the residual acetone-d5 peak to δ 2.05 ppm.

-

¹³C NMR Acquisition

-

Instrument Setup: The same sample and initial setup (locking and shimming) from the ¹H acquisition can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used.

-

Number of Scans (NS): A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A spectral width of about 250 ppm is necessary to cover the full range of ¹³C chemical shifts.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the methyl carbon septet to δ 29.92 ppm.

-

Mandatory Visualization

The following diagrams illustrate the origin of the characteristic NMR signals of this compound and a typical experimental workflow.

Caption: Relationship between acetone (B3395972) isotopologues and their NMR signals.

Caption: A typical workflow for acquiring NMR spectra of pure this compound.

References

An In-depth Technical Guide to the Chemical Shifts of Residual Protons in 99.9% Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR chemical shifts of residual protons in 99.9% deuterated acetone (B3395972) (Acetone-d6). This information is critical for the accurate interpretation of NMR spectra, enabling researchers to distinguish between signals from their compounds of interest and those from the solvent. This guide presents quantitative data in a clear tabular format, details the experimental protocols for determining these shifts, and provides a visual representation of the experimental workflow.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. The use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent's protons. However, even in highly deuterated solvents like 99.9% this compound, residual, non-deuterated isotopologues exist. The most common of these is acetone-d5 (CD₃COC₂HD₂). Additionally, residual water (H₂O or HDO) is often present. The proton signals from these species can be observed in a ¹H NMR spectrum and, if not correctly identified, can be mistaken for signals from the analyte.

Accurate knowledge of the chemical shifts of these residual protons is therefore essential for spectral assignment and purity assessment of samples. These chemical shifts can be influenced by several factors, including temperature and the presence of solutes.[1]

Chemical Shift Data for Residual Protons in this compound

The chemical shifts of the residual protons in this compound are well-characterized. The primary residual signals are from the acetone-d5 isotopologue and water. The chemical shift values are typically referenced to an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.[2]

| Residual Species | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Acetone-d5 (CD₃COCH D₂) | 2.05 | Quintet | ~2 | The quintet arises from the coupling of the proton to the two adjacent deuterium (B1214612) atoms (spin I=1), following the 2nI+1 rule.[3][4] |

| Water (H₂O/HDO) | 2.84 | Singlet (broad) | - | The chemical shift of water is highly dependent on temperature, concentration, and hydrogen bonding with the solute.[3] |

Note: The chemical shift values provided are approximate and can vary slightly based on the specific experimental conditions.

Experimental Protocol for Determining Residual Proton Chemical Shifts

The determination of the chemical shifts of residual protons in a deuterated solvent is a straightforward NMR experiment. The following protocol outlines the necessary steps.

3.1. Materials and Equipment

-

High-purity this compound (99.9% deuteration)

-

High-quality 5 mm NMR tubes

-

Pipettes and pipette tips

-

NMR spectrometer (e.g., 300 MHz or higher)

-

(Optional) Internal standard, e.g., Tetramethylsilane (TMS)

3.2. Sample Preparation

-

NMR Tube Cleaning: Ensure the NMR tube is meticulously clean and dry to avoid signals from contaminants. Wash with a suitable solvent (e.g., acetone) and dry in an oven at a low temperature (e.g., 50 °C) for several hours.[5]

-

Solvent Transfer: Using a clean pipette, transfer approximately 0.6-0.7 mL of this compound into the NMR tube. This should result in a sample depth of about 4-5 cm.[5][6]

-

Filtration (Recommended): To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the solvent into the NMR tube. This can be done by passing the solvent through a small plug of glass wool or a syringe filter placed within a Pasteur pipette.[5][6][7]

-

Internal Standard (Optional): If an internal reference is desired, a small amount of TMS can be added to the solvent. However, for determining the solvent's residual peaks, referencing to the residual solvent signal itself is common practice in the absence of an analyte.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.3. NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the this compound. Perform shimming to optimize the magnetic field homogeneity and achieve good spectral resolution.

-

Acquisition Parameters: Set up a standard ¹H NMR experiment. Typical parameters include:

-

Pulse angle: 30-90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on desired signal-to-noise ratio)

-

-

Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm if used. If no internal standard is present, the residual acetone-d5 peak can be set to 2.05 ppm as a secondary reference.[3]

Factors Influencing Chemical Shifts

4.1. Temperature

The chemical shifts of protons, particularly those involved in hydrogen bonding like water, are sensitive to temperature changes.[8] In this compound, the chemical shift of the residual water peak can vary significantly with temperature. While the residual acetone-d5 peak is less affected, precise measurements may still show a slight temperature dependence. For highly accurate work, it is crucial to maintain a constant and recorded temperature during the experiment. Variable temperature NMR studies have been conducted in this compound, demonstrating the impact of temperature on the spectra.[9][10]

4.2. Solute Effects

The presence of a solute can also influence the chemical shifts of residual solvent peaks due to changes in the magnetic environment and hydrogen bonding interactions. This is particularly true for the water signal.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the chemical shifts of residual protons in this compound.

Caption: Experimental workflow for determining residual proton chemical shifts.

References

- 1. chem.washington.edu [chem.washington.edu]

- 2. rsc.org [rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Acetone-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, acetone-d6 (CAS Number: 666-52-4) is a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the structure of molecules. This deuterated solvent is favored for its ability to dissolve a wide range of organic compounds and its simple proton NMR spectrum, which minimizes interference with the signals of the analyte. This guide provides an in-depth overview of the key properties of this compound, a detailed experimental protocol for its use in NMR sample preparation, and a visualization of the workflow.

Core Properties of this compound

This compound, also known as hexadeuteroacetone, has the chemical formula (CD₃)₂CO. The replacement of hydrogen atoms with deuterium (B1214612) atoms is crucial for its application in ¹H NMR spectroscopy, as deuterium is not detected in the proton NMR spectrum, thus providing a "clean" background for analyzing the sample of interest.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 666-52-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃D₆O | [1][2][7] |

| Molecular Weight | 64.12 g/mol | [1][3][4][5][7] |

| More Precise Molecular Weight | 64.1161 g/mol | [2] |

| Density | 0.872 g/mL at 25 °C | [4] |

| Boiling Point | 55.5 °C | [4] |

| Melting Point | -93.8 °C | [4] |

| Refractive Index | n20/D 1.355 | [4] |

Experimental Protocol: Sample Preparation for NMR Spectroscopy

The following protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound. This procedure is fundamental in various research applications, including drug discovery and metabolomics.[8][9][10]

Materials:

-

Analyte (compound of interest)

-

This compound (with a deuteration degree of at least 99.8%)

-

NMR tube (clean and dry)

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

-

Filter (e.g., cotton plug or syringe filter)

Procedure:

-

Weighing the Analyte: Accurately weigh 1-10 mg of the solid analyte for ¹H NMR or 10-50 mg for ¹³C NMR and transfer it to a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.

-

Dissolving the Analyte: Add approximately 0.5-0.7 mL of this compound to the vial. The volume can be adjusted depending on the solubility of the analyte.

-

Mixing: Gently swirl the vial or use a vortex mixer to ensure the analyte is completely dissolved. Visually inspect the solution for any undissolved particles.

-

Filtering (if necessary): If solid particles are present, filter the solution to prevent them from interfering with the NMR measurement. This can be done by passing the solution through a small cotton plug placed at the bottom of a Pasteur pipette or by using a syringe filter.

-

Transferring to the NMR Tube: Carefully transfer the clear solution into a clean NMR tube using a Pasteur pipette. Avoid any solid particles from entering the tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: The prepared sample is now ready to be inserted into the NMR spectrometer for analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the sample preparation process for NMR spectroscopy using this compound.

Caption: Workflow for NMR sample preparation using this compound.

References

- 1. This compound | 666-52-4 [chemicalbook.com]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. ou.edu [ou.edu]

- 4. アセトン-d6 "100%", 99.95 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 9. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Organic Compounds in Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of organic compounds in deuterated acetone (B3395972) (Acetone-d6), a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and various stages of drug discovery and development. Understanding the solubility characteristics of compounds in this solvent is paramount for accurate sample preparation, data acquisition, and interpretation in numerous research applications.

Introduction to this compound as a Solvent

This compound (CD₃COCD₃) is the deuterated isotopologue of acetone (CH₃COCH₃).[1] It is widely employed in high-resolution NMR studies due to its high chemical and isotopic purity, which minimizes solvent interference in the resulting spectra. Acetone is a polar, aprotic solvent capable of dissolving a wide array of both polar and non-polar organic compounds.[2][3] This versatility makes it a valuable solvent in pharmaceutical development for applications such as formulation, crystallization, and purification of active pharmaceutical ingredients (APIs), particularly for compounds with poor water solubility.[2] While the physical properties of deuterated and non-deuterated solvents are very similar, it is important to note that slight differences in solubility can arise.[1]

Quantitative Solubility of Organic Compounds in Acetone

Precise quantitative solubility data for a wide range of organic compounds specifically in this compound is not extensively compiled in publicly available literature. However, the solubility in non-deuterated acetone serves as a very close approximation and is a reliable guide for most laboratory applications. The following table summarizes the solubility of various organic compounds in acetone at standard conditions.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Acetone ( g/100 mL) | Temperature (°C) |

| Acetanilide | C₈H₉NO | 135.17 | 29.3 | 20 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 43.6 | 25 |

| Cholesterol | C₂₇H₄₆O | 386.65 | 1.3 | 20 |

| Ibuprofen | C₁₃H₁₈O₂ | 206.29 | High | 25 |

| Naphthalene | C₁₀H₈ | 128.17 | 73.2 | 25 |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 114 | 20 |

| Sucrose | C₁₂H₂₂O₁₁ | 342.30 | Insoluble | 25 |

| Testosterone | C₁₉H₂₈O₂ | 288.42 | 3.3 | 25 |

| Urea | CH₄N₂O | 60.06 | 0.4 | 20 |

Note: The data presented above is for non-deuterated acetone and should be considered a close approximation for this compound.

Experimental Protocol: Quantitative Solubility Determination using ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and rapid method for determining the solubility of a compound without the need for separation of the solid and liquid phases.[4] This protocol outlines the steps for determining the solubility of an organic compound in this compound using an internal standard.

Materials:

-

Organic compound of interest

-

This compound (≥99.9 atom % D)

-

Internal Standard (e.g., maleic acid, 1,4-dinitrobenzene) of high purity (≥99.5%)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

NMR spectrometer

-

High-precision NMR tubes

Procedure:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a known mass of the internal standard.

-

Dissolve the internal standard in a known volume of this compound to create a stock solution of known concentration.

-

-

Sample Preparation for Solubility Determination:

-

Accurately weigh an excess amount of the organic compound into a clean, dry vial.

-

Add a precise volume of the internal standard stock solution in this compound to the vial.

-

Tightly cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing and to initiate the dissolution process.

-

Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure saturation. Periodically agitate the sample during equilibration.

-

-

NMR Data Acquisition:

-

Carefully transfer an aliquot of the supernatant from the equilibrated sample into an NMR tube. Ensure that no solid particles are transferred.

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for qNMR include:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

-

-

Data Processing and Analysis:

-

Process the NMR spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, non-overlapping peak of the analyte and a well-resolved, non-overlapping peak of the internal standard.

-

Calculate the solubility using the following equation:

Solubility (mol/L) = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

Where:

-

I_analyte = Integral of the analyte peak

-

N_analyte = Number of protons corresponding to the integrated analyte peak

-

I_IS = Integral of the internal standard peak

-

N_IS = Number of protons corresponding to the integrated internal standard peak

-

C_IS = Molar concentration of the internal standard

-

-

Conversion to other units:

-

To express the solubility in g/L, multiply the molar solubility by the molar mass of the analyte.

-

Experimental Workflow

Caption: Workflow for quantitative solubility determination using NMR.

Best Practices for Handling this compound

This compound, like its non-deuterated counterpart, is a volatile and flammable liquid. It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure the quality of the solvent and the accuracy of experimental results, the following handling and storage practices are recommended:

-

Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition.[5]

-

Handling: Handle this compound in a fume hood to avoid inhalation of vapors.[5] Use dry glassware and syringes to prevent contamination with water.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile gloves are recommended), and a lab coat.[6]

By adhering to these guidelines and protocols, researchers can confidently utilize this compound as a solvent and obtain reliable and reproducible solubility data for a wide range of organic compounds.

References

- 1. Table 4-2, Physical and Chemical Properties of Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of Acetone in Solubility Enhancement of Drugs [purosolv.com]

- 3. labproinc.com [labproinc.com]

- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dawnscientific.com [dawnscientific.com]

- 6. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]

An In-depth Technical Guide to the Safe Handling and Storage of Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of Acetone-d6 (CAS No. 666-52-4), a common deuterated solvent used in NMR spectroscopy and other chemical research applications.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound, also known as hexadeuteroacetone, is the deuterated form of acetone (B3395972) where all six hydrogen atoms have been replaced by deuterium.[3][4] It is a clear, colorless, and highly volatile liquid with a characteristic sweet odor.[5] Its primary application is as a polar aprotic solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are:

-

Highly Flammable Liquid and Vapor (H225): Vapors can form explosive mixtures with air at ambient temperatures and may travel to a source of ignition and flash back.[1][6][7]

-

Serious Eye Irritation (H319): Causes serious irritation upon contact with the eyes.[1][7][8]

-

Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[1][7][8] Inhalation of vapors can lead to central nervous system depression.[3][5]

-

Repeated exposure may cause skin dryness or cracking (EUH066) .[7][9][10]

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical data for this compound.

| Property | Value | References |

| Molecular Formula | C₃D₆O | [8][9][10] |

| Molecular Weight | 64.12 g/mol | [3][7][8] |

| CAS Number | 666-52-4 | [1][8][9] |

| EC Number | 211-563-9 | [8][9][10] |

| Boiling Point | 55.5 °C (131.9 °F) | [1][4][8] |

| Melting Point | -93.8 °C (-136.8 °F) | [1][4][8] |

| Flash Point | -19 °C (-2.2 °F) (closed cup) | [7][11] |

| Autoignition Temperature | 465 °C (869 °F) / 540 °C (1004 °F) | [6][7][11] |

| Explosion Limits | 2.5% - 13.0% by volume in air | [6][11][12] |

| Vapor Density | 2.0 (vs air) | [13] |

| Density | 0.872 g/cm³ at 25 °C (77 °F) | [1][4] |

| pH | 5 - 6 (for a 365 g/L aqueous solution) | [7][11] |

Experimental Protocols for Safe Handling and Storage

Protocol 1: Engineering Controls and Ventilation

Objective: To minimize inhalation exposure and prevent the accumulation of flammable vapors.

Methodology:

-

All handling of this compound must be conducted in a well-ventilated area.[8][9][10]

-

For procedures with the potential to generate significant vapors, a certified chemical fume hood is mandatory.[1][5]

-

Ventilation systems, lighting, and all electrical equipment in areas where this compound is used and stored must be explosion-proof and intrinsically safe.[8][14]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

Protocol 2: Personal Protective Equipment (PPE)

Objective: To prevent skin and eye contact and to provide respiratory protection when necessary.

Methodology:

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[5][8][9] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Respiratory Protection:

-

Under normal laboratory conditions with adequate ventilation (e.g., in a fume hood), respiratory protection is typically not required.[12]

-

In situations of insufficient ventilation, spills, or emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] For high concentrations, a self-contained breathing apparatus (SCBA) should be used.[14][15]

-

Protocol 3: Handling and Use

Objective: To prevent fires, explosions, and personal exposure during routine use.

Methodology:

-

Avoid all personal contact, including inhalation of vapors.[5]

-

Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. A strict "No Smoking" policy must be enforced.[1][8][9]

-

Use only non-sparking tools when opening or handling containers.[6][8]

-

Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity.[1][6][8]

-

Wash hands thoroughly after handling the substance.[8]

Protocol 4: Storage

Objective: To ensure safe, secure, and stable storage of this compound.

Methodology:

-

Store in a tightly closed, properly labeled container.[1][8][16] The label should include the chemical name and hazard symbols.[16]

-

Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[1][8][16] This area should be a flame-proof cabinet or room.[5][16]

-

Protect from direct sunlight and moisture, as the substance is hygroscopic.[1][4][8]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and acids.[4][13]

Protocol 5: Spill and Emergency Procedures

Objective: To safely manage spills and respond to emergencies.

Methodology:

-

Minor Spills:

-

Evacuate non-essential personnel from the area.[8]

-

Ensure adequate ventilation.[8]

-

Wear appropriate PPE as described in Protocol 2.[8]

-

Contain the spill and absorb it with an inert, non-combustible material (e.g., sand, diatomaceous earth, or a commercial absorbent for solvents).[9][13]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[8][13]

-

Major Spills:

-

Fire:

-

Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish the fire.[8][9] Do not use a direct water jet.[9][10]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[8][9]

-

Use a water spray to cool unopened containers exposed to the fire.[8]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water and soap.[1][8]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][8][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

-

Protocol 6: Waste Disposal

Objective: To dispose of this compound waste in an environmentally responsible and compliant manner.

Methodology:

-

Never dispose of this compound down the drain or in the general trash.[16][20][21]

-

Collect all waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[16][18]

-

Arrange for the disposal of the waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.[16][18][20]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Hazard profile and exposure routes for this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. armar-europa.de [armar-europa.de]

- 3. This compound | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 666-52-4 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. westliberty.edu [westliberty.edu]

- 9. astechireland.ie [astechireland.ie]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. This compound deuteration degree min. 99.96 for NMR spectroscopy MagniSolv 666-52-4 [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. CCOHS: Acetone [ccohs.ca]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

- 16. dawnscientific.com [dawnscientific.com]

- 17. isotope.com [isotope.com]

- 18. laballey.com [laballey.com]

- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 20. collectandrecycle.com [collectandrecycle.com]

- 21. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]

Acetone-d6: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Acetone-d6 as a Polar Aprotic Solvent in Scientific Research

This technical guide provides a detailed overview of this compound (hexadeuteroacetone), a versatile polar aprotic solvent, for researchers, scientists, and professionals in drug development. From its fundamental properties to its critical role in nuclear magnetic resonance (NMR) spectroscopy and other advanced applications, this document serves as a comprehensive resource.

Introduction to this compound

This compound is the deuterated isotopologue of acetone (B3395972), where all six hydrogen atoms have been replaced with deuterium (B1214612).[1][2] This isotopic substitution makes it an invaluable tool in research, particularly in NMR spectroscopy, by rendering the solvent transparent in ¹H NMR spectra.[3][4] As a polar aprotic solvent, it lacks acidic protons (like those in O-H or N-H bonds) but possesses a significant dipole moment, enabling it to dissolve a wide array of polar and nonpolar organic compounds.[1][5]

The primary utility of deuterated solvents is to prevent the large signal from the solvent's own protons from obscuring the signals of the analyte.[6][7] Furthermore, the deuterium signal is utilized by modern NMR spectrometers to stabilize, or "lock," the magnetic field, which is crucial for the stability and reproducibility of the experiment.[3][7]

Core Properties and Characteristics

The physical and chemical properties of this compound are nearly identical to those of its non-deuterated counterpart, acetone.[2] Its moderate dielectric constant and polarity make it a suitable solvent for a broad range of organic molecules. A summary of its key quantitative properties is presented in Table 1.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₆O | [8] |

| Molecular Weight | 64.12 g/mol | [1] |

| Density | 0.872 g/mL at 25 °C | |

| Boiling Point | 55.5 °C | [9] |

| Melting Point | -93.8 °C | |

| Refractive Index (n20/D) | 1.355 | |

| Dielectric Constant | 20.7 | [10][11] |

| ¹H NMR Residual Peak | ~2.05 ppm | [10] |

| ¹³C NMR Peaks | ~29.92 ppm (septet), ~206.68 ppm | [11] |

| Isotopic Purity | Typically ≥99.5 atom % D | [12] |

| Water Solubility | Soluble | [9][13] |

Applications in Research

While this compound is predominantly used as an NMR solvent, its applications extend to other areas of chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The foremost application of this compound is as a solvent for high-resolution NMR studies. Its ability to dissolve many organic compounds, coupled with its relatively low boiling point for easy sample recovery, makes it a popular choice.[14] It is suitable for both ¹H and ¹³C NMR spectroscopy. The residual proton signal of the solvent (from the tiny fraction of incompletely deuterated molecules) appears as a quintet around 2.05 ppm, which is a relatively uncluttered region of the spectrum for many organic compounds.

Isotopic Labeling and Mechanistic Studies

This compound can serve as a source of deuterium atoms for isotopic labeling in the synthesis of specific molecules.[9] This is particularly useful for tracing reaction pathways and elucidating reaction mechanisms. Additionally, it is employed in studies investigating the kinetic isotope effect, where the difference in reaction rates between a compound and its deuterated analogue provides insight into the mechanism.[15]

Internal Standard

In certain analytical techniques, such as headspace-solid-phase microextraction and gas chromatography-mass spectrometry, this compound has been used as an internal standard for the detection of aldehydes and acetone in aqueous samples.[9]

Experimental Protocols

Precise sample preparation is critical for obtaining high-quality NMR data. The following are generalized protocols for preparing samples using this compound.

Protocol 1: Standard NMR Sample Preparation

This protocol is suitable for routine ¹H and ¹³C NMR analysis of a soluble analyte.

Materials:

-

Analyte of interest

-

This compound (≥99.5 atom % D)

-

Glass vial with cap

-

Vortex mixer

-

5 mm NMR tube and cap

-

Pasteur pipette or syringe

Procedure:

-

Weigh Analyte: Accurately weigh the appropriate amount of the analyte (see Table 2) into a clean, dry glass vial.

-

Add Solvent: Using a clean Pasteur pipette or syringe, add approximately 0.6-0.7 mL of this compound to the vial.

-

Dissolution: Cap the vial and use a vortex mixer to ensure the complete dissolution of the analyte. Visually inspect the solution to confirm there are no suspended particles.

-

Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube. Ensure the liquid height is sufficient for the spectrometer's coils (typically a minimum of 4 cm).

-

Finalize: Cap the NMR tube, wipe the outside with a lint-free tissue (e.g., Kimwipe) to remove any dust or grease, and label it appropriately.

Data Presentation: Recommended Quantities for NMR Sample Preparation

| Analysis Type | Recommended Analyte Mass | Rationale |

| ¹H NMR | 2-10 mg | To ensure an adequate signal-to-noise ratio for proton signals. |

| ¹³C NMR | 10-50 mg | A larger amount is typically needed due to the low natural abundance of the ¹³C isotope. |

Protocol 2: Filtration of Samples with Undissolved Solids

If the prepared solution contains particulate matter, filtration is necessary to prevent poor spectral quality (e.g., broad lineshapes).

Materials:

-

Prepared sample solution in a vial

-

Syringe (e.g., 1 mL)

-

Syringe filter (e.g., 0.45 µm PTFE) OR a Pasteur pipette with a small cotton or glass wool plug

-

Clean 5 mm NMR tube and cap

Procedure:

-

Prepare for Filtration: Draw the sample solution into the syringe.

-

Filter Sample: Attach the syringe filter to the syringe. Gently push the plunger to dispense the filtered solution directly into the clean NMR tube. Alternatively, place a small plug of cotton or glass wool into the constriction of a Pasteur pipette, transfer the solution into the pipette, and use a pipette bulb to gently force the liquid through the plug into the NMR tube.

-

Finalize: Cap, clean, and label the NMR tube as described in Protocol 1.

Comparative Analysis with Other Deuterated Solvents

The choice of a deuterated solvent is a critical step in experimental design. This compound offers a balance of properties that make it suitable for a wide range of applications, but other solvents may be more appropriate depending on the analyte's characteristics.

Data Presentation: Comparison with Common Deuterated NMR Solvents

| Solvent | Formula | Residual ¹H Peak (ppm) | Boiling Point (°C) | Polarity | Typical Applications |

| This compound | (CD₃)₂CO | 2.05 | 55.5 | Polar Aprotic | General organic compounds, polymers, reaction monitoring. |

| Chloroform-d | CDCl₃ | 7.26 | 61.2 | Moderately Polar | Routine analysis of a wide range of non-polar to moderately polar organic compounds.[3] |

| DMSO-d6 | (CD₃)₂SO | 2.50 | 189 | Highly Polar Aprotic | Highly polar or ionic compounds, polymers, peptides, high-temperature studies.[3][6] |

| Deuterium Oxide | D₂O | ~4.79 (variable) | 101.4 | Highly Polar Protic | Water-soluble compounds, biological samples, proteins, carbohydrates.[6] |

| Methanol-d4 | CD₃OD | 3.31, 4.87 (variable) | 65 | Polar Protic | Polar compounds, facilitates proton exchange studies.[6] |

Mandatory Visualizations

To better illustrate key concepts and workflows, the following diagrams have been generated using the DOT language.

References

- 1. This compound | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterated acetone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. synmr.in [synmr.in]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. allanchem.com [allanchem.com]

- 7. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 8. This compound deuteration degree min. 99.9 for NMR spectroscopy MagniSolv 666-52-4 [sigmaaldrich.com]

- 9. This compound | 666-52-4 [chemicalbook.com]

- 10. science-and-fun.de [science-and-fun.de]

- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 12. 181160500 [thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 15. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Guide to the Natural Abundance of Deuterium and Its Influence on Acetone-d6 Spectra for Researchers and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), a thorough understanding of isotopic abundance is paramount. This is especially true for deuterated solvents, which are fundamental to obtaining high-quality spectra of small molecules and complex drug candidates. This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) and its direct consequences on the spectral characteristics of Acetone-d6, a widely used solvent in modern analytical laboratories. A clear comprehension of these principles is essential for accurate spectral interpretation, impurity identification, and ultimately, for the robust characterization of pharmaceutical compounds.

The Natural Abundance of Deuterium

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1][2] Unlike the most common hydrogen isotope, protium (B1232500) (¹H), which has a nucleus consisting of a single proton, the deuterium nucleus contains one proton and one neutron.[3][4] This seemingly small difference in nuclear composition leads to a significant mass difference, with deuterium being approximately twice as heavy as protium.